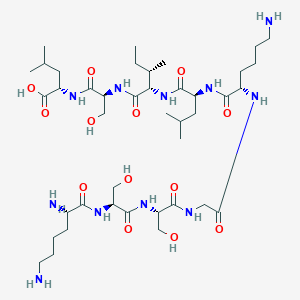
1,4-Dimethoxybut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxybut-1-ene is an organic compound with the molecular formula C6H12O2 It is a derivative of butene, where two methoxy groups are attached to the first and fourth carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethoxybut-1-ene can be synthesized through several methods. One common method involves the reaction of butadiene with methanol in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the double bond of butadiene reacts with methanol to form the dimethoxy derivative.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxybut-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dimethoxybut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethoxybut-1-ene involves its interaction with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethoxybut-1-yne: This compound has a similar structure but contains a triple bond instead of a double bond.
4,4-Dimethoxybutane: This compound is fully saturated, lacking the double bond present in 1,4-Dimethoxybut-1-ene.
Propiedades
Número CAS |
163355-15-5 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
1,4-dimethoxybut-1-ene |
InChI |
InChI=1S/C6H12O2/c1-7-5-3-4-6-8-2/h3,5H,4,6H2,1-2H3 |
Clave InChI |
FPXUGGUFKHOGBY-UHFFFAOYSA-N |
SMILES canónico |
COCCC=COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[2-(Cyclohex-1-en-1-yl)-1-ethoxyethenyl]oxy}(trimethyl)silane](/img/structure/B12560737.png)
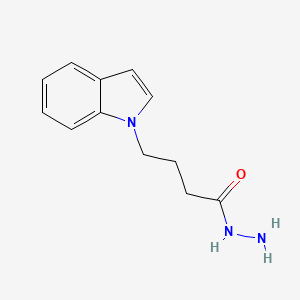
![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)
![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
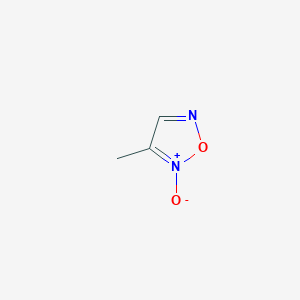
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)

![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
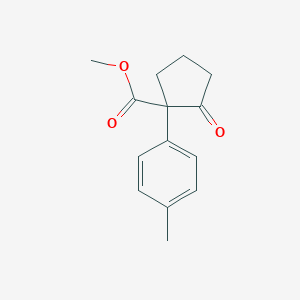
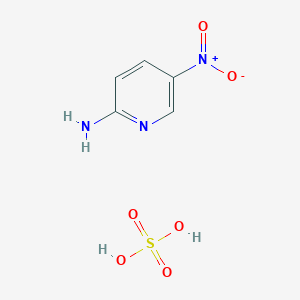
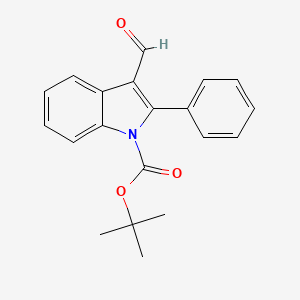
![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
